

In-Depth Technical Review of LB-60-OF61: A Novel NAMPT Inhibitor

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Compound of Interest

Compound Name: LB-60-OF61

Cat. No.: B8105898

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This technical guide provides a comprehensive review of the available scientific literature on **LB-60-OF61**, a novel and potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The information presented is primarily derived from the pivotal study by Estoppey et al. (2017) in Scientific Reports, which first identified and characterized this compound.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Compound Information

| Parameter | Value | Reference |
|---------------------|---|---|
| Compound Name | LB-60-OF61 | [3] |
| Target | Nicotinamide Phosphoribosyltransferase (NAMPT) | [1] [2] [3] |
| Mechanism of Action | Inhibition of the NAD ⁺ salvage pathway | [5] [6] [7] |
| Chemical Structure | C29H30N6O2 | [3] |
| Molecular Weight | 494.5875 | N/A |
| CAS Number | 794461-93-1 | N/A |

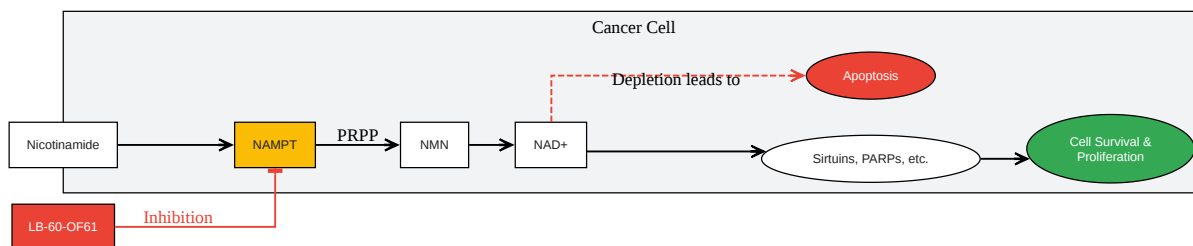
Quantitative Data Summary

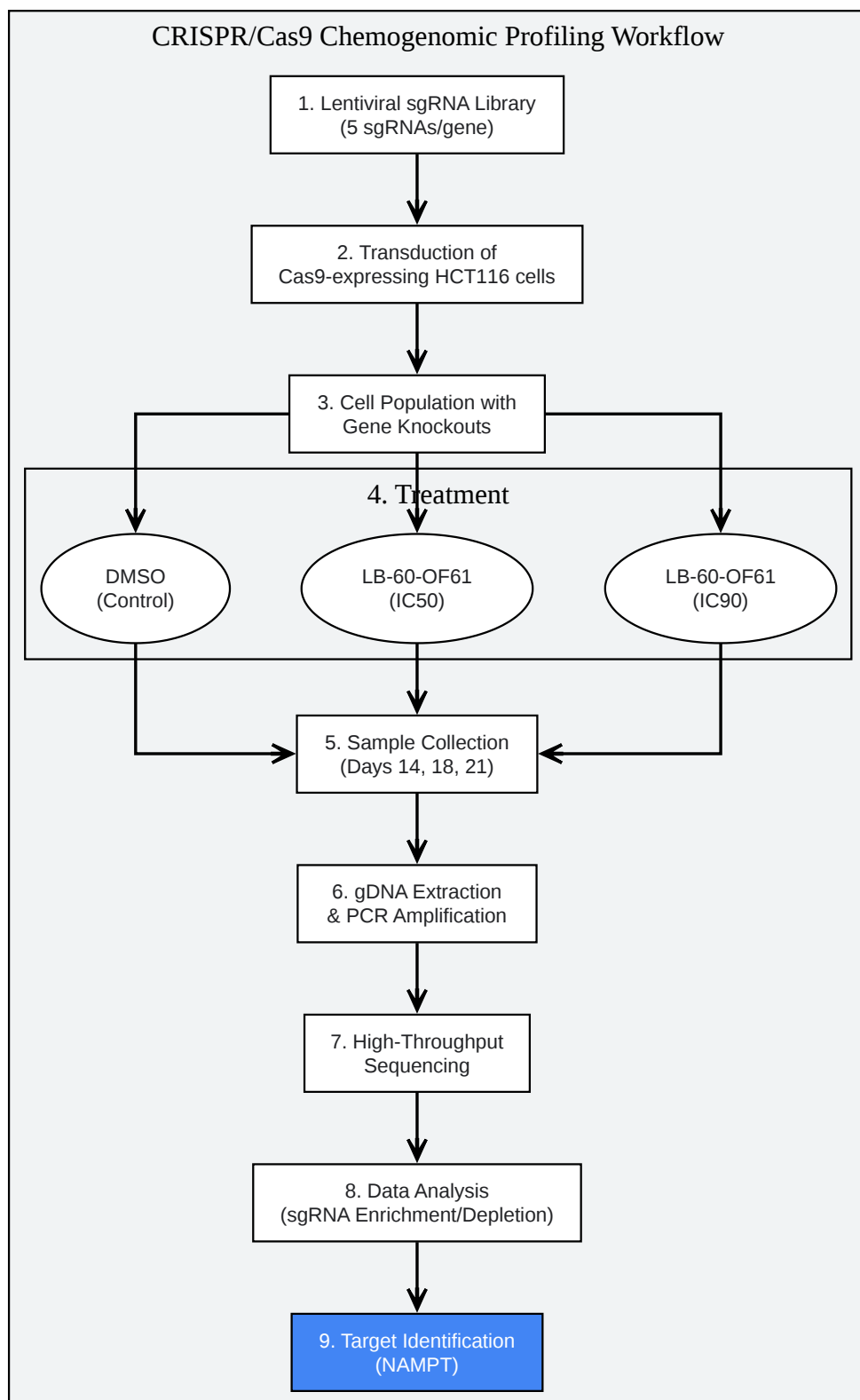
The primary quantitative data available for **LB-60-OF61** relates to its inhibitory activity against NAMPT and its cytotoxic effects on cancer cell lines.

| Assay Type | Cell Line / Condition | IC50 Value | Reference |
|------------------|-----------------------------------|-----------------------------|-----------|
| NAMPT Inhibition | HCT116 cells | ~15 nM | [3] |
| Cell Viability | HCT116 cells (384-well format) | ~30 nM | [3] |
| Cell Viability | HCT116 cells (alternative format) | 10 nM (IC50), ~15 nM (IC90) | [3] |

Signaling Pathway

LB-60-OF61 exerts its effects by inhibiting NAMPT, a key enzyme in the NAD⁺ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD⁺, a vital coenzyme for numerous cellular processes, including redox reactions and the activity of NAD⁺-dependent enzymes like sirtuins and PARPs. In many cancer cells, there is an increased reliance on the NAMPT-mediated salvage pathway for NAD⁺ regeneration, making it an attractive therapeutic target.[5][6][7] By inhibiting NAMPT, **LB-60-OF61** depletes cellular NAD⁺ levels, leading to a loss of ATP and ultimately, cell death.[7]





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